tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[5.1.0]octane-3-carboxylate
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Overview
Description
tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[5.1.0]octane-3-carboxylate: is a complex organic compound that features a boron-containing dioxaborolane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[5.1.0]octane-3-carboxylate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including substitution reactions, to introduce the dioxaborolane ring . The reaction conditions often involve the use of organic solvents like ethyl acetate and purification steps such as extraction and crystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring purity through rigorous quality control, and employing industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[5.1.0]octane-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The dioxaborolane ring can participate in substitution reactions, often facilitated by catalysts.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include organic solvents, acids, bases, and catalysts. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction pathway. For example, substitution reactions may yield derivatives with different functional groups attached to the dioxaborolane ring.
Scientific Research Applications
tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[5.1.0]octane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying boron-based interactions in biological systems.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: It may be used in the development of new materials with unique properties due to the presence of the boron atom.
Mechanism of Action
The mechanism by which tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[5.1.0]octane-3-carboxylate exerts its effects involves interactions with molecular targets through its boron-containing dioxaborolane ring. This ring can form reversible covalent bonds with various biomolecules, influencing their activity and function. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
What sets tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[510]octane-3-carboxylate apart from similar compounds is its unique bicyclic structure combined with the dioxaborolane ring
Properties
Molecular Formula |
C18H32BNO4 |
---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
tert-butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[5.1.0]octane-3-carboxylate |
InChI |
InChI=1S/C18H32BNO4/c1-15(2,3)22-14(21)20-10-8-9-13-11-18(13,12-20)19-23-16(4,5)17(6,7)24-19/h13H,8-12H2,1-7H3 |
InChI Key |
CKUVWBSHTVUICK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CC2CCCN(C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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